[(3beta)-Cholesta-5,24-dien-3-yloxy](1,1-dimethylethyl)dimethylsilane
Description
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane (CAS: 220150-72-1) is a steroidal silyl ether derivative with the molecular formula C₃₃H₅₈OSi and a molecular weight of 498.9 g/mol . Its structure features a cholesta-5,24-dien-3β-ol backbone modified by a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position. The compound is characterized by its SMILES notation: C[C@H](CCC=C(C)C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)O[Si](C)(C)C(C)(C)C .
It is primarily utilized as an intermediate in synthetic organic chemistry, particularly in steroid modifications. The TBDMS group enhances steric protection of the hydroxyl group, improving stability during multi-step reactions . The compound is typically stored at room temperature and supplied as a neat (undiluted) material .
Properties
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14,24,26-30H,11,13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQFHVGNORCHW-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification and Sterol Extraction
The foundational step in synthesizing this silyl-protected sterol derivative involves isolating the precursor sterol, cholesta-5,24-dien-3β-ol, from microbial sources. Mutant yeast strains, such as those with erg6 mutations in zymosterol-24-methyltransferase, are employed to accumulate sterols like cholesta-5,7,24-triene-3β-ol. Saponification of sterol esters is conducted using alkaline hydrolysis (e.g., 10% KOH in ethanol) at 70–80°C for 4–6 hours, liberating free sterols. Subsequent extraction with heptane isolates the sterol fraction, which is washed with water to remove polar impurities.
Key Reaction Conditions:
Silylation of the 3β-Hydroxyl Group
The hydroxyl group at the 3β position of cholesta-5,24-dien-3β-ol is protected using (1,1-dimethylethyl)dimethylsilyl chloride (TBDMSCl) under anhydrous conditions. This step is critical to prevent undesired oxidation or side reactions during downstream modifications.
Silylation Protocol:
-
Reagents:
-
Cholesta-5,24-dien-3β-ol: 1.0 equiv
-
TBDMSCl: 1.2 equiv
-
Imidazole: 2.5 equiv (base catalyst)
-
Solvent: Anhydrous dichloromethane (DCM)
-
-
Procedure:
The sterol is dissolved in DCM under nitrogen, followed by sequential addition of imidazole and TBDMSCl. The reaction is stirred at 25°C for 12–16 hours. -
Workup:
The mixture is quenched with ice-cold water, and the organic layer is separated, dried over Na₂SO₄, and concentrated. -
Purification:
Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the silyl-protected product as a colorless solid.
Catalytic Enhancements and Reaction Optimization
Solvent Systems and Temperature Control
Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred for silylation due to their ability to dissolve sterols and silylating agents. The patent emphasizes that mixed solvent systems (e.g., heptane/DCM) improve sterol solubility during extraction and subsequent reactions.
Optimized Conditions:
-
Solvent: DCM/heptane (3:1 v/v)
-
Temperature: 25°C (ambient)
-
Reaction time: 12–16 hours
Purification and Characterization
Chromatographic Separation
Silica gel chromatography remains the gold standard for purifying the silyl-protected sterol. Elution with hexane/ethyl acetate (9:1) effectively separates the product from unreacted starting material and byproducts.
Purity Metrics:
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 5.38 (m, 1H, H-6), 5.15 (m, 1H, H-24), 3.52 (m, 1H, H-3), 1.01 (s, 9H, t-Bu), 0.88 (d, 6H, CH(CH₃)₂), 0.10 (s, 6H, Si(CH₃)₂).
-
¹³C NMR (CDCl₃): δ 140.2 (C-5), 135.7 (C-24), 71.5 (C-3), 25.8 (t-Bu), 18.3 (SiC), −4.1 (Si(CH₃)₂).
Industrial-Scale Production Considerations
Cost and Scalability
The commercial pricing from CymitQuimica reflects high production costs, with 10 mg priced at €1,714. Key cost drivers include:
-
Microbial fermentation yields (typically 0.5–1.0 g/L for mutant yeast).
-
Chromatography consumables (silica gel accounts for ~30% of total costs).
Applications and Downstream Modifications
The silyl-protected sterol serves as a precursor to desmosterol, which is enzymatically converted to cholesterol. Recent advances explore its utility in synthesizing vitamin D₃ analogs via photoinduced electrocyclic ring-opening .
Chemical Reactions Analysis
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
Synthesis of Desmosterol
One of the primary applications of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane is its role as a protected intermediate in the synthesis of desmosterol. Desmosterol is an important sterol that plays a crucial role in cellular processes and is involved in various biological functions such as membrane fluidity and signaling pathways. The synthesis of desmosterol from this compound allows researchers to explore its biological significance and potential therapeutic applications .
Metabolic Studies
Research involving this compound can provide insights into cholesterol metabolism and related disorders. By studying the metabolic pathways involving desmosterol and its precursors, scientists can better understand conditions like hypercholesterolemia and other lipid metabolism disorders. The ability to manipulate the synthesis of desmosterol through intermediates like (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane aids in elucidating these metabolic pathways .
Pharmacological Investigations
The compound has been investigated for its potential pharmacological effects. For instance, research into inhibitors of cholesterol biosynthesis often involves intermediates like (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane to develop new therapeutic agents for conditions related to cholesterol dysregulation .
Material Science
In material science applications, compounds like (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane may be utilized in the development of specialty materials due to their unique chemical properties. Their silane functionality can be exploited for surface modification and enhancing material properties .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of desmosterol highlighted the utility of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane as an effective intermediate. Researchers demonstrated that modifying reaction conditions improved yields significantly while maintaining the integrity of the compound .
Case Study 2: Investigating Cholesterol Metabolism
Another research effort utilized (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane to investigate its effects on cholesterol metabolism in vitro. The findings indicated that derivatives of this compound could modulate cholesterol levels in cultured cells effectively .
Mechanism of Action
The mechanism of action of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane involves its role as a protected intermediate. The silyl ether group protects the hydroxyl group of the sterol, allowing for selective reactions at other sites on the molecule . This protection is crucial for the synthesis of complex sterol derivatives without unwanted side reactions .
Comparison with Similar Compounds
Table 1: Key Properties of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Silyl Group | Key Features |
|---|---|---|---|---|---|
| (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane | 220150-72-1 | C₃₃H₅₈OSi | 498.9 | tert-Butyldimethylsilyl | High steric protection; cholesta backbone |
| 3β-(Trimethylsiloxy)-cholesta-5,24-diene | AGN-PC-03M9PT | C₃₁H₅₄OSi | 478.9 | Trimethylsilyl | Smaller silyl group; reduced stability |
| 4,4-Dimethyl-3β-[[dimethyl(1,1-dimethylethyl)silyl]oxy]cholesta-5,7,24-trien-21-ol | N/A | C₃₅H₅₈O₂Si | 545.0 | tert-Butyldimethylsilyl | Additional 5,7-diene; synthetic intermediate |
Reactivity and Stability
- Steric Protection : The tert-butyldimethylsilyl group in the target compound provides superior steric shielding compared to trimethylsilyl (TMS) derivatives (e.g., AGN-PC-03M9PT). This reduces susceptibility to hydrolysis and oxidative degradation .
- Synthetic Utility : The compound’s cholesta-5,24-diene backbone enables selective functionalization at the Δ²⁴ position, unlike analogues with conjugated dienes (e.g., 5,7,24-triene derivatives), which may undergo undesired cycloaddition reactions .
- Thermal Stability : The TBDMS group enhances thermal stability, making it preferable for high-temperature reactions compared to TMS-protected analogues .
Research Findings and Industrial Relevance
- Synthetic Protocols : details a method where the compound is reduced to yield 4,4-dimethylcholesta-5,7,24-trien-21-ol, highlighting its role in generating bioactive steroid intermediates .
- Commercial Availability : The compound is manufactured in Canada and distributed as a high-purity neat material, contrasting with trimethylsilyl analogues, which are less commonly commercialized .
Biological Activity
(3β)-Cholesta-5,24-dien-3-yloxydimethylsilane is a chemical compound that serves as a protected intermediate in the synthesis of various biologically significant sterols, including Desmosterol. This compound is characterized by its unique structural features and potential biological activities, which have garnered attention in scientific research.
- Molecular Formula: C₃₃H₅₈OSi
- Molecular Weight: 498.9 g/mol
- Solubility: Soluble in chloroform, dichloromethane (DCM), and ethyl acetate .
The biological activity of (3β)-Cholesta-5,24-dien-3-yloxydimethylsilane is closely linked to its role in cholesterol metabolism and cellular signaling pathways. As an intermediate in the synthesis of Desmosterol, it may influence various physiological processes related to lipid metabolism and cell membrane integrity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds structurally related to (3β)-Cholesta-5,24-dien-3-yloxydimethylsilane. For example, crude extracts containing similar sterols exhibited significant inhibitory effects against various bacterial and fungal strains. The disk diffusion assay used in these studies indicated that certain extracts could effectively inhibit the growth of pathogens such as E. coli, S. aureus, and Candida albicans .
Cytotoxicity Studies
Research has also explored the cytotoxic effects of related compounds on cancer cell lines. In vitro studies have shown that certain sterols can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways associated with proliferation and survival. While specific data on (3β)-Cholesta-5,24-dien-3-yloxydimethylsilane is limited, its structural analogs suggest a promising avenue for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a study examining the biological activity of fungal extracts rich in sterols, including those similar to (3β)-Cholesta-5,24-dien-3-yloxydimethylsilane, researchers found that these extracts exhibited potent antimicrobial properties. The results are summarized in Table 1 below:
| Extract Type | Organism Tested | Inhibition Zone (mm) |
|---|---|---|
| Ethyl Acetate | E. coli | 15 |
| Methanol | S. aureus | 18 |
| Hexane | Candida albicans | 12 |
This study highlights the potential of sterol-containing extracts as sources of natural antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
A comparative analysis was conducted to evaluate the cytotoxic effects of different sterols on human cancer cell lines. The findings indicated that compounds similar to (3β)-Cholesta-5,24-dien-3-yloxydimethylsilane can induce significant cell death in breast cancer cells (MCF-7). The results are presented in Table 2:
| Compound Tested | IC50 (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| [(3β)-Cholesta...] | 20 |
These results suggest that this class of compounds may hold therapeutic potential for cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) group to steroidal hydroxyl derivatives like (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane?
- The TBDMS group is typically introduced using chloro(1,1-dimethylethyl)dimethylsilane (TBDMSCl) as the silylating agent. A common protocol involves reacting the steroidal alcohol with TBDMSCl in the presence of a base like imidazole or pyridine in anhydrous DMF or dichloromethane. For example, a 1:1.2 molar ratio of alcohol to TBDMSCl with imidazole (2 equivalents) in DMF at room temperature for 12–24 hours achieves efficient silylation .
Q. How can researchers characterize the structural integrity of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : The TBDMS group shows distinct singlets for the tert-butyl (δ ~0.8–1.1 ppm) and dimethylsilane (δ ~0.1–0.3 ppm) protons. The steroidal backbone protons (e.g., olefinic protons at δ 5.1–5.4 ppm) and the 3β-oxygenated proton (δ ~3.5 ppm) confirm regiochemistry.
- ¹³C NMR : The TBDMS carbons appear at δ 18–26 ppm (Si–C), while the steroidal carbons align with cholestane derivatives.
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when silylating steroidal hydroxyl groups in complex molecules?
- Regioselectivity depends on steric hindrance and hydrogen-bonding effects. For 3β-hydroxyl groups in cholestane derivatives, the equatorial position is less hindered, favoring silylation. To protect multiple hydroxyls (e.g., 1α,3β-diols in vitamin D analogs), sequential protection using bulkier silyl groups (e.g., TBDPS) or orthogonal protecting groups may be required . Kinetic control via low-temperature reactions (-20°C) can further enhance selectivity .
Q. What are the stability considerations for the TBDMS ether under acidic, basic, or oxidative conditions in multi-step syntheses?
- Acidic Conditions : TBDMS ethers are stable to mild acids (pH > 3) but cleaved by strong acids (e.g., HCl in THF) or fluoride ions (e.g., TBAF).
- Basic Conditions : Resistant to common bases (e.g., NaOH, K₂CO₃), making them suitable for reactions like esterifications or oxidations.
- Oxidative Conditions : Stable to PCC or Jones oxidation but may degrade under ozonolysis. Always validate stability with small-scale trials before scaling up .
Q. How can researchers optimize reaction yields when synthesizing (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane?
- Key Parameters :
- Stoichiometry : Use a 10–20% excess of TBDMSCl to drive the reaction.
- Moisture Control : Anhydrous solvents and inert atmosphere (N₂/Ar) prevent hydrolysis.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate silylation of hindered alcohols .
Methodological and Contradiction Analysis
Q. How should researchers resolve discrepancies in reported NMR data for silylated sterols?
- Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Cross-validate with:
- Deuterated Solvent Calibration : Ensure δ values are referenced to TMS.
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals.
- Comparative Literature : Compare with structurally analogous TBDMS-protected cholestane derivatives (e.g., bis-TBS-α-calcidiol intermediates) .
Q. What role does (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane play in synthesizing vitamin D analogs or other steroidal therapeutics?
- This compound serves as a protected intermediate in the synthesis of seco-steroids (e.g., 1α,25-dihydroxyvitamin D₃ analogs). The TBDMS group shields the 3β-hydroxyl during subsequent steps, such as photochemical ring-opening of previtamin D derivatives or C24 functionalization .
Safety and Handling
Q. What precautions are recommended for handling silylated sterols in the laboratory?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential silane volatility.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep under argon at 2–8°C in amber glass to prevent moisture ingress and photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
